

Phenyl Glycidyl Ether (CAS No. 122-60-1): An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Phenyl glycidyl ether	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl ether (PGE), with the CAS number 122-60-1, is an aromatic glycidyl ether characterized by a phenyl group and an epoxide ring.[1][2] Its chemical formula is C₉H₁₀O₂ and it has a molecular weight of 150.19 g/mol .[3][4] PGE is a colorless liquid at room temperature with a sweet, though often considered unpleasant, odor.[5][6] It is primarily utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve handling properties.[1][7][8] Its reactivity, stemming from the strained epoxide ring, also makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[7][8] However, its toxicological profile, which includes skin sensitization and potential carcinogenicity, necessitates careful handling and a thorough understanding of its properties.[1] This guide provides a comprehensive technical overview of **phenyl glycidyl ether**, focusing on its chemical and physical properties, synthesis and purification, applications, toxicology, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **phenyl glycidyl ether** is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of Phenyl Glycidyl Ether



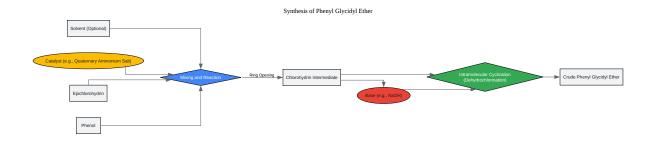
Property	Value	Reference(s)
IUPAC Name	2-(phenoxymethyl)oxirane	[1]
CAS Number	122-60-1	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.19 g/mol	[3]
Appearance	Colorless liquid	[5][6]
Odor	Sweet, unpleasant	[5]
Melting Point	3.5 °C (38.3 °F)	[1]
Boiling Point	245-247 °C (473-476 °F)	[1][5]
Density	1.109 g/mL at 25 °C	[5]
Vapor Pressure	0.01 mmHg at 20 °C	[3]
Vapor Density	4.37 (Air = 1)	[3]
Solubility in Water	1 to 5 mg/mL	[3]
Solubility in Organic Solvents	Soluble in ether and benzene	[5]
Flash Point	> 93 °C (> 200 °F)	[3]
Refractive Index	1.531 at 20 °C	

Synthesis and Purification

The most common method for synthesizing **phenyl glycidyl ether** is through the reaction of phenol with epichlorohydrin in the presence of a base.[1][2] This reaction proceeds in two main steps: a ring-opening addition of phenol to epichlorohydrin to form a chlorohydrin intermediate, followed by a base-catalyzed intramolecular cyclization (dehydrochlorination) to form the epoxide ring.[6]

Synthesis Workflow





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Caption: Workflow for the synthesis of **Phenyl Glycidyl Ether**.

Experimental Protocol: Synthesis of Phenyl Glycidyl Ether

This protocol is a generalized procedure based on common synthesis methods.[6][9][10]

Materials:

- Phenol
- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)



- Solvent (e.g., toluene or water)
- Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve phenol in the chosen solvent.
- Add the phase-transfer catalyst to the solution.
- Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.
- Slowly add epichlorohydrin to the reaction mixture through the dropping funnel over a period of 1-2 hours.
- After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours to ensure the completion of the ring-opening reaction.
- Prepare a solution of sodium hydroxide in water.
- Slowly add the sodium hydroxide solution to the reaction mixture to initiate the dehydrochlorination step. The temperature should be carefully controlled during this exothermic reaction.
- After the addition of the base, continue stirring for another 1-2 hours.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Separate the organic layer containing the crude **phenyl glycidyl ether**.



- Wash the organic layer sequentially with water and brine to remove any unreacted base and salts.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter off the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude phenyl glycidyl ether.

Purification

The crude **phenyl glycidyl ether** is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[11][12]

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- · Receiving flask
- Vacuum source and gauge
- Heating mantle with a magnetic stirrer

Procedure:

- Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
- Place the crude phenyl glycidyl ether into the distillation flask along with a magnetic stir bar.



- Slowly apply vacuum to the system.
- Once the desired pressure is reached, begin heating the distillation flask with stirring.
- Collect the fraction that distills at the boiling point of phenyl glycidyl ether at the applied pressure (e.g., approximately 120-125 °C at 10 mmHg).
- Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
- The collected fraction should be pure phenyl glycidyl ether. Confirm purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Development

Phenyl glycidyl ether serves several important functions in industrial and research settings:

- Reactive Diluent for Epoxy Resins: This is the primary application of PGE. It is added to
 epoxy resin formulations to lower their viscosity, making them easier to process for
 applications such as coatings, adhesives, and composites.[1][7][8]
- Chemical Intermediate: The reactive epoxide ring of PGE allows it to be a versatile building block in organic synthesis. It can undergo ring-opening reactions with various nucleophiles to introduce the phenoxymethyl group into other molecules, which is a useful step in the synthesis of some pharmaceuticals and other specialty chemicals.[7][8]
- Stabilizer: PGE can be used as a stabilizer in certain chemical formulations due to its ability to scavenge acidic impurities.[5]

Toxicology and Safety

Phenyl glycidyl ether presents several health hazards that necessitate strict safety precautions in a laboratory or industrial setting.

Table 2: Toxicological Data for Phenyl Glycidyl Ether



Endpoint	Species	Route	Value	Reference(s)
LD50 (Oral)	Rat	Oral	3850 mg/kg	
LD50 (Oral)	Mouse	Oral	1400 mg/kg	_
LD50 (Dermal)	Rabbit	Dermal	1500 μL/kg	_
LC50 (Inhalation)	Rat	Inhalation	>100 ppm (8 hours)	[7]
LC50 (Inhalation)	Mouse	Inhalation	>100 ppm (4 hours)	[7]

Key Toxicological Effects:

- Carcinogenicity: Phenyl glycidyl ether is classified as a potential human carcinogen (IARC Group 2B).[13] Inhalation exposure has been shown to cause nasal carcinomas in rats.[13]
 [14]
- Skin and Eye Irritation: PGE is a known skin and eye irritant. Prolonged or repeated contact can lead to dermatitis.
- Skin Sensitization: It is a potent skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[15]
- Genotoxicity: Phenyl glycidyl ether is genotoxic, as it can form adducts with DNA.[3][15]
 This is believed to be a key mechanism of its carcinogenicity.
- Inhalation Toxicity: Inhalation of PGE vapors can cause irritation of the respiratory tract.

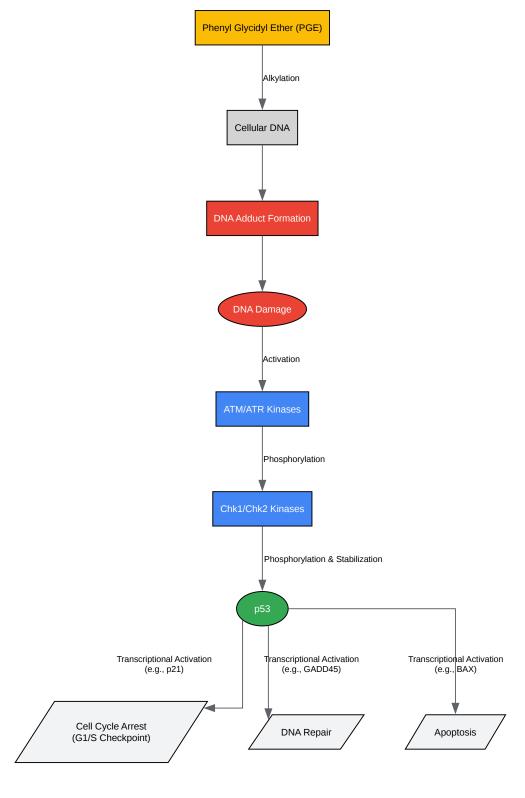
Mechanism of Genotoxicity and Hypothesized Signaling Pathway

The genotoxicity of **phenyl glycidyl ether** is attributed to the electrophilic nature of its epoxide ring, which can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[3][15] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability. This DNA damage triggers a complex cellular



signaling cascade known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.

Hypothesized Signaling Pathway of PGE-Induced Genotoxicity





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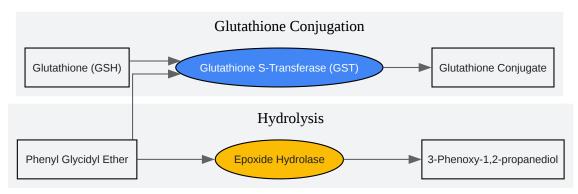
Caption: Hypothesized signaling pathway of PGE-induced genotoxicity.

Metabolic Pathways

The primary metabolic pathways for **phenyl glycidyl ether** in the body are:

- Hydrolysis: The epoxide ring is hydrolyzed by epoxide hydrolases to form the corresponding diol, 3-phenoxy-1,2-propanediol.[8]
- Glutathione Conjugation: The epoxide ring can be opened by nucleophilic attack from glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[8][16] This forms a glutathione conjugate that can be further metabolized and excreted.

Metabolic Pathways of Phenyl Glycidyl Ether



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Caption: Major metabolic pathways of **Phenyl Glycidyl Ether**.

Experimental Protocols for Toxicological Assessment

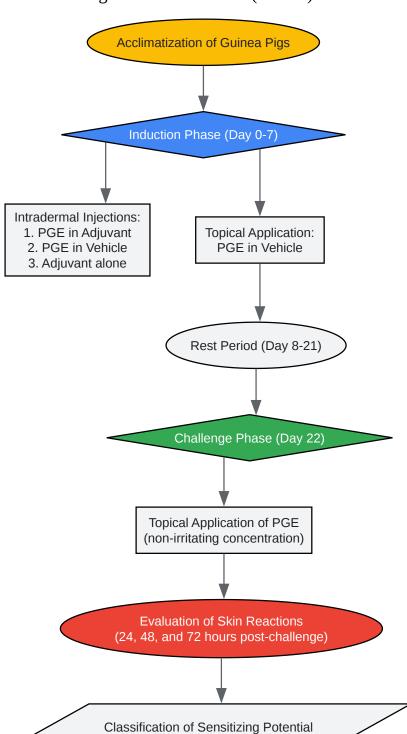


Guinea Pig Maximization Test (GPMT) for Skin Sensitization

The GPMT is a widely used method to assess the potential of a substance to cause skin sensitization.[13][15][17]

Workflow for the Guinea Pig Maximization Test





Guinea Pig Maximization Test (GPMT) Workflow

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Caption: Workflow for the Guinea Pig Maximization Test (GPMT).



Procedure Outline:

- Acclimatization: Healthy, young adult guinea pigs are acclimatized to the laboratory conditions.
- Induction Phase:
 - Intradermal Injections: On day 0, three pairs of intradermal injections are made into the shaved dorsal skin of the animals: the test substance in Freund's Complete Adjuvant (FCA), the test substance in a suitable vehicle, and FCA alone.
 - Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive dressing for 48 hours.
- Rest Period: A two-week rest period follows the induction phase to allow for the development of sensitization.
- Challenge Phase: On day 22, the animals are challenged with a topical application of the test substance at a non-irritating concentration on a shaved flank.
- Evaluation: The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
- Classification: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential of the substance.

Inhalation Carcinogenicity Study in Rats

This protocol is based on the study by Lee et al. (1983) which demonstrated the carcinogenicity of PGE.[14]

Procedure Outline:

- Animal Model: Male and female Sprague-Dawley rats are used.
- Exposure: Animals are exposed to different concentrations of **phenyl glycidyl ether** vapor (e.g., 0, 1, and 12 ppm) for 6 hours per day, 5 days per week, for a duration of 24 months.



- Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and mortality.
- Necropsy and Histopathology: At the end of the study (or at interim sacrifices), a complete
 necropsy is performed on all animals. Tissues, with a particular focus on the nasal passages,
 are collected, preserved, and examined histopathologically for the presence of tumors and
 other lesions.
- Data Analysis: The incidence of tumors in the exposed groups is statistically compared to the control group to determine the carcinogenic potential of phenyl glycidyl ether.

Conclusion

Phenyl glycidyl ether is a commercially important chemical with significant applications as a reactive diluent and chemical intermediate. Its utility is, however, matched by its toxicological hazards, including skin sensitization and carcinogenicity, which are primarily driven by the reactivity of its epoxide group and its ability to form DNA adducts. A thorough understanding of its chemical properties, synthesis, and toxicological profile, as outlined in this guide, is crucial for its safe and effective use in research and industrial applications. The provided experimental protocols and workflow diagrams offer a framework for the practical handling and assessment of this compound. Researchers and professionals working with phenyl glycidyl ether must adhere to strict safety protocols to mitigate the risks associated with its use.

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